molecular formula C12H9ClO3S B8582383 2-[5-(4-chlorophenyl)thiophen-2-yl]-2-hydroxyacetic acid

2-[5-(4-chlorophenyl)thiophen-2-yl]-2-hydroxyacetic acid

Cat. No.: B8582383
M. Wt: 268.72 g/mol
InChI Key: NJAGPMMIHLEZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-chlorophenyl)thiophen-2-yl]-2-hydroxyacetic acid is an organic compound that features a thienyl group and a chlorophenyl group attached to a glycolic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)thiophen-2-yl]-2-hydroxyacetic acid typically involves the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-chlorophenyl)thiophen-2-yl]-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thienyl alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thienyl alcohol derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)thiophen-2-yl]-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromophenyl)thien-2-ylglycolic acid
  • 5-(4-Methylphenyl)thien-2-ylglycolic acid
  • 5-(4-Fluorophenyl)thien-2-ylglycolic acid

Uniqueness

2-[5-(4-chlorophenyl)thiophen-2-yl]-2-hydroxyacetic acid is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C12H9ClO3S

Molecular Weight

268.72 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)thiophen-2-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C12H9ClO3S/c13-8-3-1-7(2-4-8)9-5-6-10(17-9)11(14)12(15)16/h1-6,11,14H,(H,15,16)

InChI Key

NJAGPMMIHLEZDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C(C(=O)O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

When the above procedure was repeated starting with the potassium salt of 5-(4-chlorophenyl)thien-2-ylglyoxylic acid, there was obtained 5-(4-chlorophenyl)thien-2-ylglycolic acid, m.p. 158°-160° C.
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